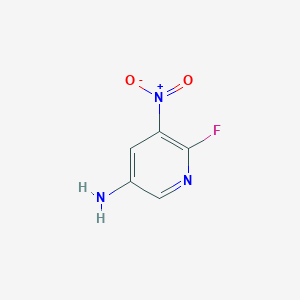
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate is an organic compound that features a combination of a chloro-substituted phenyl ring, an ethoxy group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate typically involves the following steps:
Formation of the Phenyl Ethyl Intermediate: The starting material, 4-chloro-3-ethoxybenzaldehyde, undergoes a reaction with ethyl magnesium bromide (Grignard reagent) to form the corresponding phenyl ethyl intermediate.
Oxazole Ring Formation: The phenyl ethyl intermediate is then reacted with an appropriate oxazole precursor, such as 2-bromo-1,3-oxazole, under basic conditions to form the oxazole ring.
Esterification: The final step involves the esterification of the oxazole intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Applications De Recherche Scientifique
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate involves its interaction with specific molecular targets. The oxazole ring and the chloro-substituted phenyl ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-thiazol-4-yl)acetate: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-imidazol-4-yl)acetate: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate is unique due to the presence of both the chloro-substituted phenyl ring and the oxazole ring, which can confer specific chemical and biological properties. The combination of these functional groups can result in unique reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H16ClNO4 |
|---|---|
Poids moléculaire |
309.74 g/mol |
Nom IUPAC |
2-(4-chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate |
InChI |
InChI=1S/C15H16ClNO4/c1-2-20-14-7-11(3-4-13(14)16)5-6-21-15(18)8-12-9-19-10-17-12/h3-4,7,9-10H,2,5-6,8H2,1H3 |
Clé InChI |
VVACTSQVVRNQND-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)CCOC(=O)CC2=COC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















